molecular formula C17H24O2 B1380987 Benzyl dec-9-enoate CAS No. 1502871-90-0

Benzyl dec-9-enoate

Cat. No.: B1380987
CAS No.: 1502871-90-0
M. Wt: 260.4 g/mol
InChI Key: FPICZNHNASWVCC-UHFFFAOYSA-N
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Description

Benzyl dec-9-enoate is an organic compound with the molecular formula C17H24O2. It is an ester formed from benzyl alcohol and dec-9-enoic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl dec-9-enoate can be synthesized through the esterification reaction between benzyl alcohol and dec-9-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl dec-9-enoate undergoes several types of chemical reactions, including:

    Oxidation: The double bond in the dec-9-enoate moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.

    Substitution: Nucleophiles like sodium methoxide for benzyl group substitution.

Major Products Formed:

    Epoxides and diols: from oxidation.

    Alcohols: from reduction.

    Substituted benzyl derivatives: from nucleophilic substitution.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific ester structure, which imparts distinct properties in polymerization reactions and material synthesis. Its benzyl group provides additional reactivity and versatility compared to other similar compounds.

Biological Activity

Benzyl dec-9-enoate is an ester compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, highlighting its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from benzyl alcohol and dec-9-enoic acid. Its chemical formula is C12H22O2C_{12}H_{22}O_2, and it features a long carbon chain that contributes to its lipophilicity, which can influence its interaction with biological membranes.

1. Antimicrobial Activity

Research indicates that benzyl derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various benzyl compounds found that they could inhibit the growth of several bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli6.72 mg/mL
This compoundStaphylococcus aureus6.63 mg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of antibiotic resistance.

2. Anti-inflammatory Effects

In vivo studies have shown that compounds with similar structures to this compound possess anti-inflammatory properties. For instance, derivatives have been reported to reduce carrageenan-induced edema in animal models significantly. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : Its lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial metabolism.
  • Cell Signaling Modulation : Benzyl esters may influence signaling pathways related to inflammation and immune response.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results demonstrated a notable reduction in bacterial viability at concentrations as low as 6.72 mg/mL for E. coli, indicating its potential as a therapeutic agent against common pathogens .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of this compound were assessed using a rat paw edema model. The compound significantly reduced swelling by up to 90% at optimal doses, suggesting its potential utility in treating inflammatory conditions .

Properties

IUPAC Name

benzyl dec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-2-3-4-5-6-7-11-14-17(18)19-15-16-12-9-8-10-13-16/h2,8-10,12-13H,1,3-7,11,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPICZNHNASWVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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